An In-depth Technical Guide to the Molecular Structure of 4-Methoxycyclohexanecarboxylic Acid
An In-depth Technical Guide to the Molecular Structure of 4-Methoxycyclohexanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of the cis and trans isomers of 4-Methoxycyclohexanecarboxylic acid. This compound serves as a valuable building block in medicinal chemistry, particularly in the development of selective enzyme inhibitors. This document details its physicochemical properties, spectroscopic data, and potential therapeutic applications, supported by experimental protocols and pathway visualizations.
Molecular Structure and Physicochemical Properties
4-Methoxycyclohexanecarboxylic acid (C₈H₁₄O₃, Molecular Weight: 158.19 g/mol ) is a disubstituted cyclohexane derivative existing as two diastereomers: cis-4-Methoxycyclohexanecarboxylic acid and trans-4-Methoxycyclohexanecarboxylic acid. The spatial arrangement of the methoxy and carboxylic acid groups relative to the cyclohexane ring dictates the distinct physical and chemical properties of each isomer.
The IUPAC name for the mixture of isomers is 4-methoxycyclohexane-1-carboxylic acid. The cis isomer is systematically named rel-(1s,4s)-4-methoxycyclohexane-1-carboxylic acid, while the trans isomer is rel-(1r,4r)-4-methoxycyclohexane-1-carboxylic acid.[1]
Table 1: Physicochemical Properties of 4-Methoxycyclohexanecarboxylic Acid Isomers
| Property | cis-4-Methoxycyclohexanecarboxylic Acid | trans-4-Methoxycyclohexanecarboxylic Acid | Mixture of Isomers |
| CAS Number | 73873-59-3[1] | Not available | 95233-12-8 |
| Molecular Formula | C₈H₁₄O₃[1] | C₈H₁₄O₃ | C₈H₁₄O₃ |
| Molecular Weight | 158.19 g/mol [1] | 158.19 g/mol | 158.19 g/mol |
| Appearance | Solid | Solid | Colorless to almost colorless clear liquid or solid[2] |
| Melting Point | Not available | 109-111 °C (for the related trans-4-methyl derivative)[3] | 55.5-58.5 °C |
| Boiling Point | Not available | Not available | 150-165 °C at 25 Torr |
| pKa (Predicted) | 4.68 ± 0.10 | 4.68 ± 0.10 | 4.68 ± 0.10 |
| Refractive Index (n20/D) | Not available | Not available | 1.4687 |
Spectroscopic Characterization
The differentiation and identification of the cis and trans isomers of 4-Methoxycyclohexanecarboxylic acid are primarily achieved through nuclear magnetic resonance (NMR) spectroscopy. Infrared (IR) spectroscopy and mass spectrometry provide further structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The chemical shifts in ¹H and ¹³C NMR spectra are sensitive to the stereochemistry of the cyclohexane ring. In the chair conformation, axial and equatorial protons and carbons experience different magnetic environments, leading to distinct resonance frequencies. For the related 4-methylcyclohexanecarboxylic acid, spectral data is available and can be used for comparison.[4]
Table 2: Predicted ¹H NMR Chemical Shifts (ppm) for 4-Methoxycyclohexanecarboxylic Acid Isomers
| Proton | cis Isomer (Predicted) | trans Isomer (Predicted) |
| -COOH | 12.0 - 12.5 (broad s) | 12.0 - 12.5 (broad s) |
| -OCH₃ | ~3.3 (s) | ~3.3 (s) |
| CH-COOH | ~2.4 (m) | ~2.2 (m) |
| CH-OCH₃ | ~3.2 (m) | ~3.1 (m) |
| Cyclohexane CH₂ | 1.2 - 2.2 (m) | 1.0 - 2.1 (m) |
Table 3: Predicted ¹³C NMR Chemical Shifts (ppm) for 4-Methoxycyclohexanecarboxylic Acid Isomers
| Carbon | cis Isomer (Predicted) | trans Isomer (Predicted) |
| C=O | ~178 | ~179 |
| CH-COOH | ~42 | ~43 |
| CH-OCH₃ | ~78 | ~79 |
| -OCH₃ | ~56 | ~56 |
| Cyclohexane C₂/C₆ | ~30 | ~32 |
| Cyclohexane C₃/C₅ | ~28 | ~29 |
Infrared (IR) Spectroscopy
The IR spectrum of 4-Methoxycyclohexanecarboxylic acid, for both isomers, will exhibit characteristic absorption bands for the carboxylic acid and ether functional groups.
Table 4: Characteristic IR Absorption Bands for 4-Methoxycyclohexanecarboxylic Acid
| Functional Group | Absorption Range (cm⁻¹) | Description |
| O-H (Carboxylic Acid) | 3300 - 2500 | Very broad, strong |
| C-H (sp³) | 2950 - 2850 | Strong, sharp |
| C=O (Carboxylic Acid) | 1710 - 1680 | Very strong, sharp |
| C-O (Ether) | 1150 - 1085 | Strong |
| C-O (Carboxylic Acid) | 1320 - 1210 | Medium |
Mass Spectrometry
Electron ionization mass spectrometry (EI-MS) of 4-Methoxycyclohexanecarboxylic acid is expected to show a molecular ion peak (M⁺) at m/z 158, followed by fragmentation patterns characteristic of cyclohexanecarboxylic acids and ethers. For the related 4-methylcyclohexanecarboxylic acid, prominent peaks are observed at m/z 55, 70, and 41.[4]
Synthesis of 4-Methoxycyclohexanecarboxylic Acid Isomers
The stereoselective synthesis of the cis and trans isomers of 4-Methoxycyclohexanecarboxylic acid is crucial for their application in drug discovery and development. A common strategy involves the catalytic hydrogenation of p-methoxybenzoic acid (anisic acid), followed by separation of the resulting diastereomers.
Experimental Protocol: Catalytic Hydrogenation of p-Methoxybenzoic Acid
This protocol describes a general method for the synthesis of a mixture of cis- and trans-4-Methoxycyclohexanecarboxylic acid, which can be adapted from the synthesis of related cyclohexanecarboxylic acids.
Materials:
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p-Methoxybenzoic acid (anisic acid)
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Ruthenium on carbon (Ru/C) catalyst (5%)
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Sodium hydroxide (NaOH)
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Deionized water
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Hydrogen gas (H₂)
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Hydrochloric acid (HCl)
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Ethyl acetate
Procedure:
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In a high-pressure autoclave, dissolve p-methoxybenzoic acid in an aqueous solution of sodium hydroxide.
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Add the 5% Ru/C catalyst to the solution. The catalyst loading is typically 5-10% by weight relative to the starting material.
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Seal the autoclave and purge with nitrogen gas, followed by hydrogen gas.
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Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 15 bar) and heat to the reaction temperature (e.g., 100 °C) with vigorous stirring.
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Maintain the reaction conditions for a specified time (e.g., 20 hours), monitoring the reaction progress by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
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After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
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Filter the reaction mixture to remove the catalyst.
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Acidify the filtrate with hydrochloric acid to a pH of approximately 2 to precipitate the product.
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Extract the aqueous solution with ethyl acetate.
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Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a mixture of cis- and trans-4-Methoxycyclohexanecarboxylic acid.
Isomer Separation: The separation of the cis and trans isomers can be achieved by fractional crystallization or column chromatography. The trans isomer is generally less soluble and may crystallize out preferentially from a suitable solvent system.
Caption: Synthetic workflow for 4-Methoxycyclohexanecarboxylic acid.
Biological Activity and Therapeutic Potential
Derivatives of 4-Methoxycyclohexanecarboxylic acid have been investigated for their potential as selective inhibitors of phosphodiesterase 1 (PDE1). PDE1 is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are crucial second messengers in various signaling pathways. The catalytic activity of PDE1 is stimulated by calcium/calmodulin, linking Ca²⁺ and cyclic nucleotide signaling.
Inhibition of PDE1 leads to an increase in intracellular levels of cAMP and cGMP, which can modulate a wide range of cellular processes. This makes PDE1 a promising therapeutic target for various disorders, including those affecting the central nervous system, cardiovascular system, and inflammatory responses. Small molecule inhibitors of PDE1 have shown potential in preclinical studies for conditions such as neurodegenerative diseases and pulmonary fibrosis.
PDE1 Signaling Pathway
The inhibition of PDE1 by small molecules like derivatives of 4-Methoxycyclohexanecarboxylic acid can have significant downstream effects on cellular signaling. An increase in cAMP and cGMP levels can activate protein kinase A (PKA) and protein kinase G (PKG), respectively. These kinases then phosphorylate a variety of downstream targets, leading to diverse physiological responses.
Caption: PDE1 signaling pathway and point of inhibition.
Conclusion
4-Methoxycyclohexanecarboxylic acid, in its cis and trans isomeric forms, represents a versatile scaffold for the development of novel therapeutic agents. This guide has provided a detailed overview of its molecular structure, physicochemical properties, and spectroscopic characterization, which are essential for its synthesis and identification. The potential for derivatives of this compound to act as PDE1 inhibitors highlights its importance in drug discovery programs targeting a range of diseases. The experimental protocols and pathway diagrams presented herein serve as a valuable resource for researchers and scientists working in this field.
References
- 1. cis-4-Methoxycyclohexane-1-carboxylic acid 97% | CAS: 73873-59-3 | AChemBlock [achemblock.com]
- 2. Synthetic approaches and clinical application of representative small-molecule inhibitors of phosphodiesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Methylcyclohexanecarboxylic acid | C8H14O2 | CID 20330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Discovery of highly potent phosphodiesterase-1 inhibitors by a combined-structure free energy perturbation approach - PMC [pmc.ncbi.nlm.nih.gov]
